4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has garnered attention due to its potential biological and industrial applications. This compound features an indoline core, which is a common structural motif in many biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 . Procaspase-3 is known as the executioner caspase and plays a crucial role in the regulation of apoptosis, a process linked to normal cellular growth and death .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis . This interaction leads to the activation of procaspase-3, which in turn triggers a cascade of events leading to programmed cell death or apoptosis . This process is a part of the body’s natural mechanism to eliminate abnormal cells, such as cancer cells .
Biochemical Pathways
The activation of procaspase-3 by this compound affects the intrinsic pathway of the apoptotic machine . This pathway involves a number of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to the downstream effects of these proteins, ultimately causing the death of cancer cells .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . Specifically, the compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound causes these cells to accumulate in the S phase of the cell cycle and substantially induces late cellular apoptosis .
Biochemical Analysis
Biochemical Properties
. This suggests that 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
While specific cellular effects of this compound are not yet fully known, compounds with similar structures have shown notable cytotoxicity toward human cancer cell lines . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Based on its structure, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research indicates its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- 2-oxoindoline-based acetohydrazides
Uniqueness
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the indoline core and the presence of the sulfonamide group.
Properties
IUPAC Name |
4-ethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-11-3-6-14(7-4-11)22(20,21)18-13-5-8-15-12(9-13)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXKCXAOVYEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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